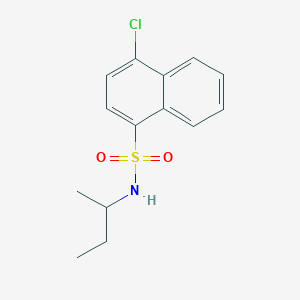
1-(2,5-dimethoxyphenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide
Overview
Description
1-(2,5-dimethoxyphenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide, also known as AB-PINACA, is a synthetic cannabinoid that has been gaining attention in the scientific community due to its potential applications in research. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, and acts on the same cannabinoid receptors in the brain.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethoxyphenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide involves binding to the CB1 and CB2 receptors in the brain. This binding results in the activation of these receptors, which leads to the release of neurotransmitters such as dopamine and serotonin. These neurotransmitters are involved in regulating mood, appetite, and pain sensation, among other functions. 1-(2,5-dimethoxyphenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have some affinity for the TRPV1 receptor, which is involved in regulating pain sensation.
Biochemical and Physiological Effects:
1-(2,5-dimethoxyphenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a wide range of biochemical and physiological effects. These effects include changes in brain activity, alterations in mood and behavior, and changes in immune system function. 1-(2,5-dimethoxyphenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have some potential therapeutic applications, such as in the treatment of pain, anxiety, and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2,5-dimethoxyphenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of synthetic cannabinoids on these receptors in a more targeted and specific manner. However, one limitation of using 1-(2,5-dimethoxyphenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide is its potential for abuse and dependence, which may limit its use in certain research settings.
Future Directions
There are several future directions for research on 1-(2,5-dimethoxyphenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide and other synthetic cannabinoids. One area of interest is the potential therapeutic applications of these compounds, such as in the treatment of pain, anxiety, and inflammation. Another area of interest is the development of more selective and potent synthetic cannabinoids, which may have fewer side effects and greater therapeutic potential. Additionally, more research is needed to better understand the long-term effects of synthetic cannabinoids on the brain and behavior, as well as their potential for abuse and dependence.
Scientific Research Applications
1-(2,5-dimethoxyphenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide has been used in scientific research to study the effects of synthetic cannabinoids on the brain and behavior. This compound has been shown to bind to the CB1 and CB2 receptors in the brain, which are involved in regulating mood, appetite, and pain sensation. 1-(2,5-dimethoxyphenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide has also been used to study the effects of synthetic cannabinoids on the immune system, as well as the potential therapeutic applications of these compounds in the treatment of various diseases.
properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-26-16-6-4-14(5-7-16)12-22-21(25)15-10-20(24)23(13-15)18-11-17(27-2)8-9-19(18)28-3/h4-9,11,15H,10,12-13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZMKBXFFQYYHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CC(=O)N(C2)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-({[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4670749.png)
![2,4-dichloro-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4670764.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4670766.png)

![5-(phenoxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B4670780.png)
![N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4670783.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4670791.png)


![3-(4-bromophenyl)-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one](/img/structure/B4670819.png)

